

A Comparative Analysis of Kinase Inhibition by Novel Indazole Derivatives

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Compound of Interest

Compound Name: *3-Bromo-1-methyl-1H-indazol-5-amine*

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This guide presents a comparative study of the inhibitory activities of various indazole derivatives against several key protein kinases implicated in oncogenesis. The data and protocols herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of these compounds for further investigation.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.^{[1][2]} This guide focuses on the comparative efficacy of recently developed indazole derivatives targeting critical kinases involved in cell signaling pathways: Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, Pim kinases, and Polo-like Kinase 4 (PLK4).

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various indazole derivatives against their target kinases, benchmarked against established inhibitors. Lower IC₅₀ values are indicative of greater potency. It is important to note that IC₅₀ values can vary between different studies due to variations in assay conditions.^[3]

Table 1: VEGFR Inhibition[3][4]

Compound	VEGFR-2 (IC50)	Notes
Indazole Derivative 11a	-	Showned significant inhibitory activity.
Indazole Derivative 12b	5.4 nM	More potent than Sorafenib.
Indazole Derivative 12c	5.6 nM	More potent than Sorafenib.
Indazole Derivative 12e	7.0 nM	More potent than Sorafenib.
Indazole Derivative 100a	3.45 nM	Also inhibits Tie2 and EphB4.
Pazopanib	30 nM	Established VEGFR inhibitor. [4]
Sorafenib	90 nM	Established VEGFR inhibitor. [5]

Table 2: Aurora Kinase Inhibition[3][4]

Compound	Aurora A (IC50)	Aurora B (IC50)	Notes
Indazole Derivative 17	26 nM	15 nM	-
Indazole Derivative 21	-	31 nM	-
Indazole Derivative 30	85 nM	-	-
Indazole Amide 53a	< 1 μ M	-	-
Indazole Amide 53c	< 1 μ M	-	-
Alisertib (MLN8237)	1.2 nM	-	Established Aurora A inhibitor.
Barasertib (AZD1152)	-	0.37 nM	Established Aurora B inhibitor.
Danuseritib (PHA-739358)	13 nM	79 nM	Established pan-Aurora kinase inhibitor.
Tozasertib (VX-680)	2.5 nM	0.6 nM	Established pan-Aurora kinase inhibitor.

Table 3: Pim Kinase Inhibition[3]

Compound	Pim-1 (IC50)	Pim-2 (IC50)	Pim-3 (IC50)	Notes
Indazole Derivative 59a	3 nM	11 nM	-	-
SGI-1776	7 nM	-	-	Established Pim-1 inhibitor.

Table 4: PLK4 Inhibition[4][6]

Compound	PLK4 (IC50)	Notes
Indazole Derivative 28t	74 nM	Lead compound for further optimization.[6]
Indazole Derivative A01	11 nM	Optimized from compound 28t. [6]
Indazole Derivative C05	< 0.1 nM	Showed exceptional kinase inhibitory activity.[6]
Indazole Derivative 62b	29 nM	Also inhibits FLT3.[5]
Indazole Derivative 62d	2.4 nM	Also inhibits FLT3.[5]
LCR-263	3 nM	Positive control.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

Objective: To determine the IC50 value of indazole derivatives against a target kinase.

Materials:

- Recombinant purified protein kinase of interest
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Indazole derivative (test compound)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

- ADP-Glo™ Kinase Assay Kit (Promega)

- 384-well white plates[1]

- DMSO

Procedure:

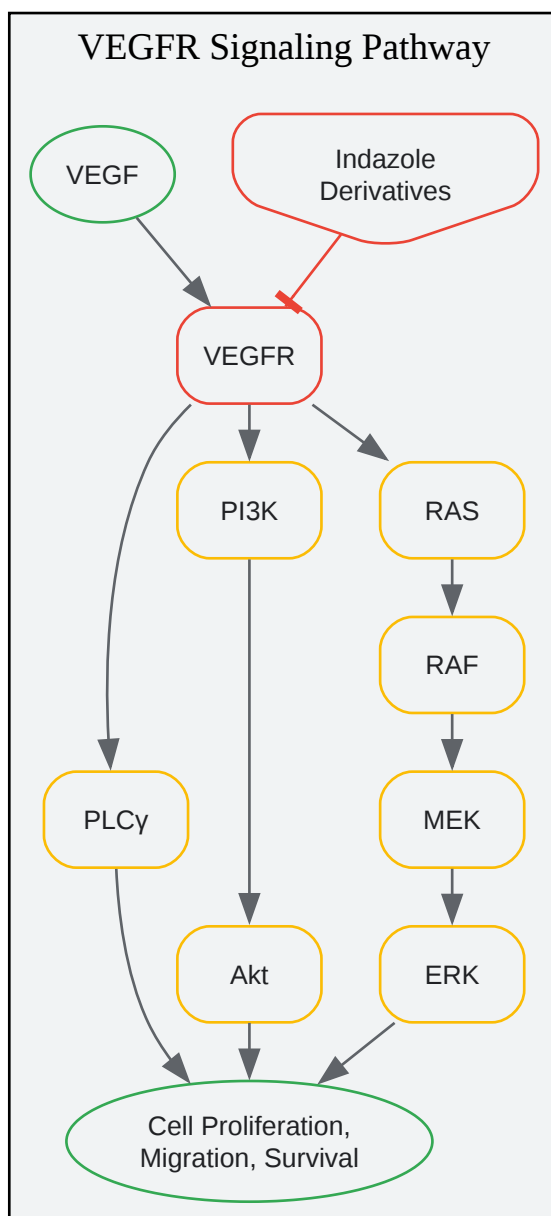
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
- Kinase Reaction Setup:
 - In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).[1]
 - Add 2.5 µL of the kinase solution to each well.
 - Initiate the reaction by adding 5 µL of the substrate and ATP mixture. The final reaction volume is 10 µL.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Generation and Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]
 - Incubate at room temperature for 40 minutes.[3]
 - Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
 - Incubate at room temperature for 30-60 minutes.[3]
- Data Measurement: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no kinase control).

- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Signaling Pathways

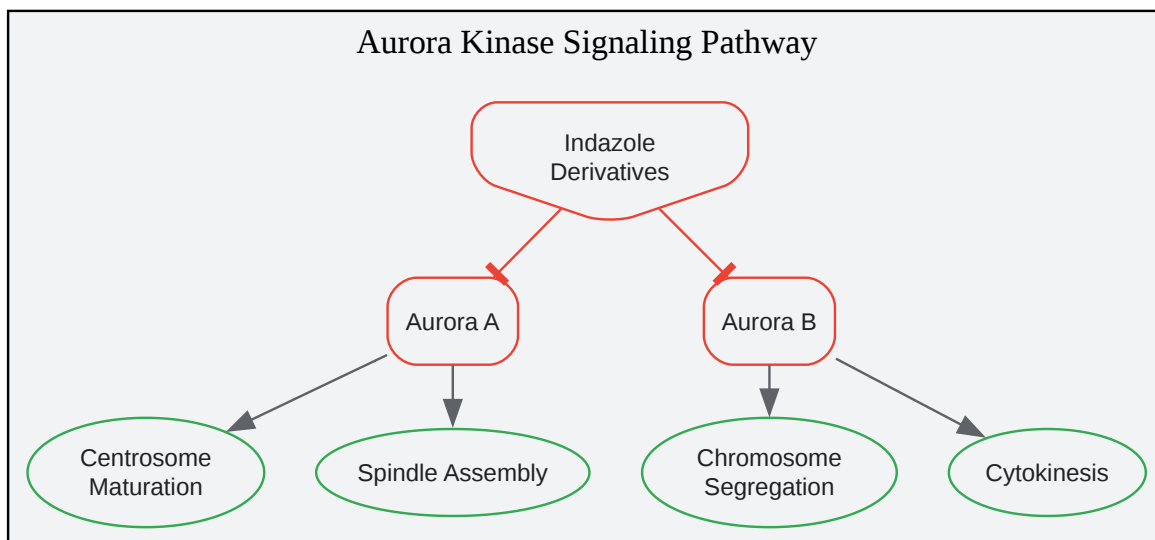
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining kinase inhibition and the key signaling pathways targeted by the indazole derivatives discussed in this guide.

Figure 1: Experimental workflow for an in vitro kinase inhibition assay.



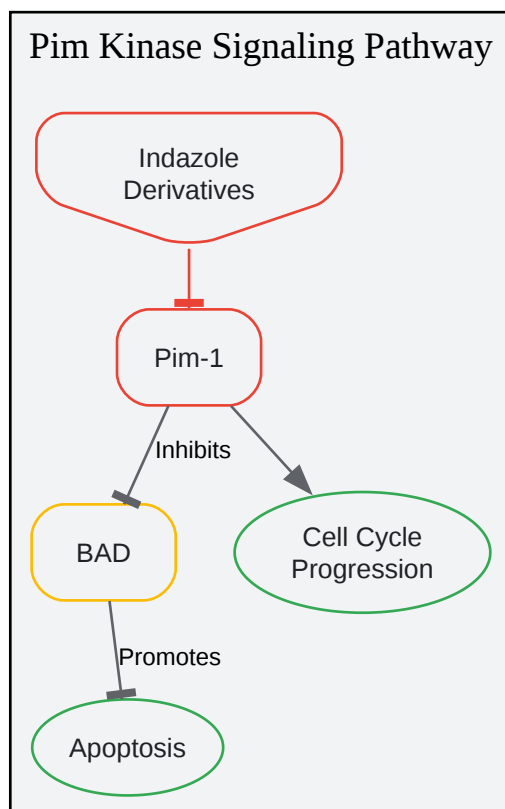
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Figure 2: Simplified VEGFR signaling pathway and the inhibitory action of indazole derivatives.



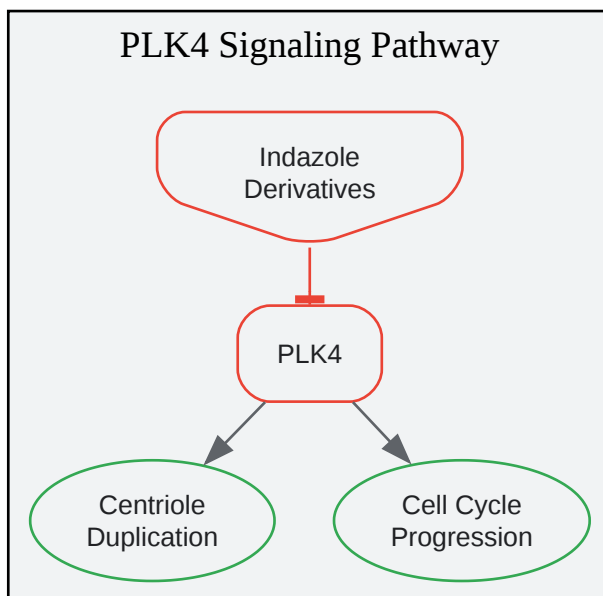
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Figure 3: Role of Aurora kinases in mitosis and their inhibition by indazole derivatives.



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Figure 4: Pim-1 kinase signaling in apoptosis and cell cycle, and its inhibition.



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Figure 5: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

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